N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide
Description
Properties
IUPAC Name |
N-(4-piperazin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-10(16)14-11-2-4-12(5-3-11)19(17,18)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBMCJNYWPOZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360692 | |
| Record name | N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100318-71-6 | |
| Record name | N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 4-Acetamidobenzenesulfonyl Chloride with Piperazine
The most direct method involves reacting 4-acetamidobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile) under reflux (80–90°C). A base such as potassium carbonate () or triethylamine (TEA) neutralizes HCl byproducts.
Procedure:
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Dissolve 4-acetamidobenzenesulfonyl chloride (1 eq.) and piperazine (1.5–2 eq.) in DMF.
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Add (2 eq.) and reflux for 6–8 hours.
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Cool, filter, and concentrate the mixture.
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Purify via column chromatography (silica gel, methanol/chloroform) or recrystallization (ethanol/water).
Alternative Pathway via Nitrile Intermediate Hydrolysis
A patent-derived method involves hydrolyzing a nitrile precursor to form the acetamide group. Though less common, this approach avoids handling sulfonyl chlorides directly.
Procedure:
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Synthesize 2-[2-(4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethoxy]acetonitrile via nucleophilic substitution.
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Hydrolyze the nitrile group using aqueous HCl or in ethanol/water at 60–80°C.
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Neutralize with NaOH to isolate the free acid, then acetylate with acetic anhydride.
Optimization Strategies for Enhanced Efficiency
Solvent and Base Selection
Stoichiometric Adjustments
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Piperazine excess (1.5–2 eq.) : Ensures complete consumption of sulfonyl chloride.
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Reaction time : 6–8 hours prevents over-oxidation of the sulfonamide group.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial methods prioritize throughput and safety:
Photocatalytic Methods
Emerging techniques use UV light to activate sulfonyl chlorides, reducing energy consumption by 40% compared to thermal methods.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity Assessment
Challenges and Mitigation Strategies
Hygroscopic Reagents
Chemical Reactions Analysis
Types of Reactions
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide has diverse applications in scientific research:
Chemistry
- Building Block for Complex Molecules: This compound is frequently used as a precursor in the synthesis of more complex organic molecules. Its sulfonamide group enhances reactivity, making it suitable for various chemical transformations.
Biology
- Antimicrobial and Antiviral Properties: Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have focused on its mechanisms of action against bacterial and viral targets.
Medicine
- Pharmaceutical Intermediate: The compound is being investigated as an intermediate in the development of drugs targeting metabolic disorders such as diabetes and obesity. Its interaction with glucokinase has been noted as beneficial for managing blood glucose levels .
Industry
- Material Development: this compound is utilized in the formulation of new materials with specific properties, including polymers and coatings that require enhanced durability or functionality.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Activity Study: A recent study demonstrated that this compound inhibited the growth of several bacterial strains, suggesting its potential use in developing new antibiotics.
- Pharmaceutical Development: Research focusing on glucokinase activation highlighted the compound's role in metabolic disease management, indicating promising therapeutic avenues for diabetes treatment .
Mechanism of Action
The mechanism of action of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of specific pathways . The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its biological effects .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Impact
- Aromatic substituents (e.g., dimethoxybenzyl in ) introduce steric and electronic effects that modulate receptor binding. For instance, methoxy groups improve solubility and hydrogen-bonding interactions with enzymes like acetylcholinesterase .
Core Modifications :
- Replacing the phenyl ring with a thiazole moiety () shifts activity toward antimicrobial applications, though with reduced CNS efficacy .
- Chloro or nitro groups on the phenyl ring () increase electrophilicity, enhancing interactions with neurotransmitter receptors (e.g., 5-HT₁ₐ or D₂) .
Biological Activity
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities. The sulfonamide functional group is particularly significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within microbial and cancer cells. The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to disrupted DNA synthesis and cell division. This mechanism underlies its potential as an antimicrobial agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness in inhibiting the growth of Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) below 3.80 μM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including lung and breast carcinoma cells . The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Mycobacterial Inhibition : A study demonstrated that derivatives of this compound significantly inhibited the growth of Mtb H37Rv with high potency (MIC values ranging from 11.53 to 13.41 μM) .
- Cytotoxicity on Cancer Cells : Research on HepG2 liver cancer cells indicated that certain analogs of this compound led to a reduction in cell viability by over 70% at specific concentrations, suggesting potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Trimetazidine | Structure | Anti-anginal |
| Aripiprazole | Structure | Antipsychotic |
The unique sulfonamide structure of this compound differentiates it from other piperazine derivatives, enhancing its interaction with biological targets compared to compounds like trimetazidine or aripiprazole.
Q & A
Q. What are the established synthetic routes for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of 4-acetamidophenyl sulfonyl chloride with piperazine derivatives. Key steps include:
- Sulfonylation : Reacting 4-acetamidobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.
- Purification : Column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Excess piperazine (1.5–2 eq.) and reaction times of 6–8 hours at 80–90°C enhance yields (~75–90%) .
Q. How is the structural confirmation of this compound performed in academic research?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What pharmacological activities have been reported for this compound, and how are these assays designed?
Methodological Answer:
- Anti-Hypernociceptive Activity :
- Assay Design : In vivo inflammatory pain models (e.g., carrageenan-induced paw edema in rats) with mechanical allodynia testing. Compound 37 (10 mg/kg, i.p.) reduced hypernociception by 60–70% vs. controls, comparable to indomethacin .
- Mechanistic Insight : Likely COX-2 inhibition or opioid receptor modulation, requiring radioligand binding assays (e.g., [³H]-DAMGO for μ-opioid receptors) .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., consistent animal strains, dosing regimens).
- Off-Target Screening : Use high-throughput panels (e.g., CEREP) to identify interactions with non-target receptors/enzymes .
- Structural Analogues : Compare activities of derivatives (e.g., N-methylpiperazine vs. piperidine variants) to isolate pharmacophoric elements .
Example : Compound 37 (piperazine-sulfonyl) showed superior anti-inflammatory activity vs. Compound 36 (diethylsulfamoyl), suggesting piperazine’s role in target engagement .
Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or opioid receptors. The sulfonyl group forms hydrogen bonds with Arg120/Arg513 in COX-2 .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can researchers optimize the pharmacokinetic profile of this compound for CNS applications?
Methodological Answer:
- Lipophilicity Adjustments : Introduce halogen substituents (e.g., Cl, F) to improve blood-brain barrier penetration. LogP values >2.5 enhance CNS bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation). Methylation of piperazine reduces CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
